

Dihydroartemisinin (DHA) and the Induction of Ferroptosis in Cancer: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, distinguishing it from other cell death modalities like apoptosis and necrosis[1][2]. This pathway has emerged as a promising therapeutic target in oncology, particularly for cancers resistant to conventional therapies[3]. **Dihydroartemisinin** (DHA), an active metabolite of the antimalarial drug artemisinin, has demonstrated potent anticancer activities across a variety of human cancer models[4][5][6][7]. A significant body of research now indicates that a primary mechanism of DHA's antitumor efficacy is the induction of ferroptosis, making it a compelling agent for further investigation and development[3][8][9].

This technical guide provides an in-depth overview of the core mechanisms by which DHA induces ferroptosis in cancer cells. It details the involved signaling pathways, summarizes quantitative data from key studies, provides detailed experimental protocols for assessing this process, and uses visualizations to clarify complex interactions.

Core Mechanisms of DHA-Induced Ferroptosis

DHA triggers ferroptosis through a multi-pronged attack on the cellular systems that regulate iron homeostasis and defend against oxidative stress. The three central pillars of its mechanism are: dysregulation of iron metabolism, inhibition of antioxidant systems, and the resulting accumulation of lethal lipid peroxides.



Dysregulation of Iron Metabolism

A hallmark of ferroptosis is the presence of excess labile iron, which catalyzes the Fenton reaction to generate highly reactive hydroxyl radicals, driving lipid peroxidation[3]. DHA effectively increases the intracellular labile iron pool through several mechanisms:

- Induction of Ferritinophagy: DHA can induce the autophagic degradation of ferritin, the primary iron-storage protein complex. This process, known as ferritinophagy, involves the cargo receptor NCOA4, which delivers ferritin to the lysosome for degradation, thereby releasing large amounts of iron into the cytoplasm[10][11]. Studies in acute myeloid leukemia (AML) and cervical cancer cells have shown that DHA treatment leads to decreased levels of ferritin heavy chain 1 (FTH1) and increased levels of NCOA4, resulting in an elevated intracellular ferrous iron concentration[10][11].
- Lysosomal Degradation of Ferritin: Artemisinin and its derivatives can induce the lysosomal degradation of ferritin in an autophagy-independent manner, further contributing to the increase in cellular free iron[12][13].
- Regulation of Iron-Responsive Elements: By increasing the cellular free iron pool, DHA can influence the binding of iron-regulatory proteins (IRPs) to iron-responsive element (IRE) sequences on mRNA, further impinging on iron homeostasis[12][13].

Inhibition of Core Antioxidant Systems

Cancer cells rely on robust antioxidant systems to counteract oxidative stress. DHA systematically dismantles these defenses, primarily by targeting the glutathione (GSH) and glutathione peroxidase 4 (GPX4) axis.

- The System Xc-/GSH/GPX4 Axis: This is the canonical pathway for suppressing ferroptosis. The system Xc- cystine/glutamate antiporter, composed of SLC7A11 (also known as xCT) and SLC3A2 subunits, imports cystine, which is then reduced to cysteine for the synthesis of the antioxidant glutathione (GSH)[14][15]. GPX4, a selenium-containing enzyme, uses GSH as a cofactor to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), thus preventing the chain reaction of lipid peroxidation[14][16].
- DHA-Mediated Inhibition: DHA has been shown to downregulate the expression of both SLC7A11 and GPX4 in numerous cancer cell lines, including T-cell acute lymphoblastic



leukemia (T-ALL), glioblastoma, and lung cancer[9][14][17][18]. This leads to GSH depletion and inactivation of GPX4, leaving the cell vulnerable to lipid peroxidation[14][19]. In some contexts, DHA's effect on GPX4 is the pivotal event; in glioblastoma cells, DHA treatment significantly decreased GPX4 expression while levels of ACSL4 and xCT remained constant[9].

Accumulation of Lipid Peroxidation

The simultaneous increase in catalytic iron and the collapse of the GPX4 antioxidant system inevitably lead to the accumulation of lipid reactive oxygen species (ROS) and subsequent peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes, the ultimate execution step of ferroptosis[3].

- Role of ACSL4: Acyl-CoA synthetase long-chain family member 4 (ACSL4) is a key enzyme that enriches cellular membranes with long-chain PUFAs, such as arachidonic acid, making them more susceptible to peroxidation[3][9]. While DHA does not always directly alter ACSL4 expression, the enzyme's presence is essential for ferroptosis execution[9].
- Evidence of Lipid ROS: Treatment of cancer cells with DHA results in a measurable increase in total and lipid ROS, which can be detected by fluorescent probes like DCFH-DA and C11-BODIPY 581/591[14][20]. Furthermore, levels of malondialdehyde (MDA), a stable byproduct of lipid peroxidation, are consistently elevated following DHA exposure[14][15][19]. This cascade of events can be reversed by treatment with ferroptosis inhibitors like ferrostatin-1 (Fer-1), confirming the ferroptotic nature of DHA-induced cell death[9][20].

Signaling Pathways and Molecular Interactions

Several signaling pathways are modulated by DHA to orchestrate the ferroptotic response.

- AMPK/mTOR Pathway: In AML cells, DHA was found to induce autophagy by activating the AMPK pathway and inhibiting the mTOR/p70S6k signaling pathway. This autophagic induction was directly linked to the degradation of ferritin and the subsequent initiation of ferroptosis[10].
- ATF4/CHOP and Endoplasmic Reticulum (ER) Stress: DHA can induce ER stress, leading to the activation of the PERK-ATF4-CHOP signaling axis[14][18]. In T-ALL, this pathway was shown to be upregulated by DHA and contributed to ferroptosis, partly through the



downregulation of SLC7A11[14][18]. In primary liver cancer, DHA activated all three branches of the unfolded protein response (UPR), and knockdown of ATF4, XBP1, or ATF6 attenuated DHA-induced ferroptosis[15][21]. The UPR also upregulated CHAC1, an enzyme that degrades GSH, further promoting ferroptosis[15][21].

NRF2 Pathway: The NRF2 pathway is a master regulator of the antioxidant response, and its
activation can confer resistance to ferroptosis[22]. The role of artemisinin derivatives in
NRF2 regulation is complex. While some studies show that NRF2 activation can be a selfprotective mechanism for cancer cells against DHA[3], others report that artesunate can
overcome ferroptosis resistance in head and neck cancer by inhibiting the NRF2
pathway[22][23].

Quantitative Data Presentation

The following tables summarize quantitative data on the effects of **Dihydroartemisinin** on various cancer cell lines.

Table 1: IC50 Values of DHA in Cancer Cell Lines

Cell Line	Cancer Type	IC50 Value (μM) at 48h	Source
Jurkat	T-cell Acute Lymphoblastic Leukemia	~35 µM	[14][24]
Molt-4	T-cell Acute Lymphoblastic Leukemia	~18 µM	[14][24]
HepG2	Primary Liver Cancer	~40 μM	[15]
Huh7	Primary Liver Cancer	~35 μM	[15]
Нер3В	Primary Liver Cancer	~30 μM	[15]
PLC/PRF/5	Primary Liver Cancer	~25 μM	[15]
NCI-H23	Lung Cancer	Not specified, effective at 40-60 μM	[19]



| XWLC-05 | Lung Cancer | Not specified, effective at 40-60 μ M |[19] |

Table 2: Effect of DHA on Ferroptosis-Related Markers

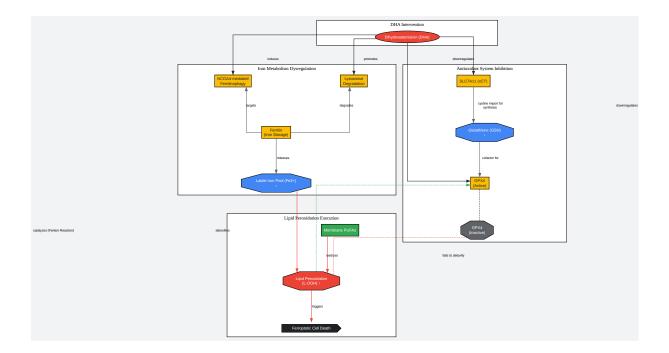


Cell Line	Marker	DHA Concentration	Effect	Source
Jurkat & Molt- 4	Cytoplasmic ROS	10-20 μΜ	Marked Increase	[14]
Jurkat & Molt-4	SLC7A11 Protein	10-40 μΜ	Significant Downregulation	[14]
Jurkat & Molt-4	GPX4 Protein	10-40 μΜ	Significant Downregulation	[14]
Jurkat & Molt-4	GSH Levels	10-40 μΜ	Significant Decrease	[14]
Jurkat & Molt-4	MDA Levels	10-40 μΜ	Significant Increase	[14]
U87 & A172	GPX4 Protein	Not specified	Downregulation	[9]
U87 & A172	Lipid ROS	Not specified	Increase (Reversed by Fer-1)	[9]
NCI-H23 & XWLC-05	GSH Levels	40-60 μΜ	Significant Decrease	[19]
NCI-H23 & XWLC-05	Lipid ROS	40-60 μΜ	Significant Increase	[19]
NCI-H23 & XWLC-05	Mitochondrial MDA	40-60 μΜ	Significant Increase	[19]
PLC Cell Lines	GSH/GSSG Ratio	25-40 μΜ	Decrease	[15]
PLC Cell Lines	GPX4 Protein	25-40 μΜ	Inhibition	[15]
PLC Cell Lines	SLC7A11 Protein	25-40 μΜ	Inhibition	[15]
HeLa & SiHa	Ferrous Iron (Fe2+)	Not specified	Increase	[11]
HeLa & SiHa	FTH1 Protein	Not specified	Decrease	[11]



| HeLa & SiHa | NCOA4 Protein | Not specified | Increase |[11] |

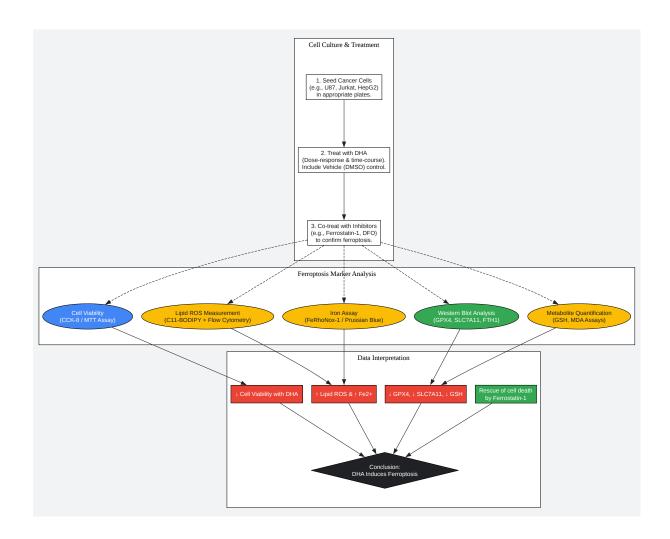
Visualizations: Signaling Pathways and Workflows



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Caption: Core mechanism of DHA-induced ferroptosis in cancer cells.





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Caption: Experimental workflow for assessing DHA-induced ferroptosis.



Experimental Protocols

The following are generalized protocols for key experiments used to characterize DHA-induced ferroptosis, based on methodologies reported in the literature[1][9][15][25].

Cell Viability Assay (CCK-8 or MTT)

This assay measures the metabolic activity of cells, which correlates with the number of viable cells.

 Materials: 96-well plates, cancer cell lines, complete culture medium, Dihydroartemisinin (DHA), DMSO (vehicle), Ferrostatin-1 (Fer-1), Cell Counting Kit-8 (CCK-8) or MTT reagent, microplate reader.

Protocol:

- Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- $\circ\,$ Prepare serial dilutions of DHA in culture medium. A typical concentration range is 1 μM to 100 $\mu M.$
- Treat cells with the various concentrations of DHA. Include wells for vehicle control (DMSO) and co-treatment with an effective dose of DHA + 1-2 μM Fer-1 to serve as a ferroptosis inhibition control.
- Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
- Add 10 μL of CCK-8 solution or 20 μL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours.
- \circ If using MTT, add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control wells.



Lipid ROS Quantification using C11-BODIPY™ 581/591

This assay uses a fluorescent probe that shifts its emission from red to green upon oxidation of its polyunsaturated butadienyl portion, allowing for the ratiometric measurement of lipid peroxidation.

- Materials: 6-well plates, cancer cell lines, DHA, Fer-1, C11-BODIPY™ 581/591 dye, flow cytometer or fluorescence microscope.
- Protocol:
 - Seed cells in a 6-well plate and allow them to adhere overnight.
 - Treat cells with DHA at the desired concentration(s) for a relevant time course (e.g., 6, 12, or 24 hours). Include vehicle and DHA + Fer-1 co-treatment controls[20].
 - Thirty minutes before the end of the incubation period, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 μM[25].
 - Incubate for 30 minutes at 37°C, protected from light.
 - Harvest the cells by trypsinization, wash with ice-cold PBS, and resuspend in PBS.
 - Analyze the cells immediately using a flow cytometer. The green fluorescence (e.g., FITC channel) indicates oxidized C11-BODIPY, representing lipid ROS.
 - Alternatively, visualize cells under a fluorescence microscope to observe the shift from red to green fluorescence[1][26].

Western Blot Analysis for Ferroptosis-Related Proteins

This technique is used to measure the expression levels of key proteins involved in the ferroptosis pathway.

Materials: RIPA lysis buffer, protease/phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gels, PVDF membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-GPX4, anti-SLC7A11, anti-FTH1, anti-ACSL4), HRP-conjugated secondary antibodies, ECL substrate, imaging system.



Protocol:

- After treating cells with DHA in 6-well plates, wash them with cold PBS and lyse them in RIPA buffer on ice[25].
- Clarify the lysates by centrifugation (e.g., 14,000 rpm for 15 min at 4°C) and determine the protein concentration using a BCA assay.
- Denature 20-40 μg of protein per sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against GPX4, SLC7A11, FTH1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C[14][25].
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply ECL substrate to visualize the protein bands using a chemiluminescence imaging system.
- Quantify band intensities and normalize to the loading control to determine relative protein expression.

Intracellular Labile Iron Detection

This assay measures the pool of redox-active iron (Fe²⁺) that participates in the Fenton reaction.

- Materials: Cancer cell lines, DHA, fluorescent iron probe (e.g., FeRhoNox-1 or FerroOrange), fluorescence microscope or flow cytometer.
- Protocol:
 - Seed cells on glass-bottom dishes or in multi-well plates.



- Treat cells with DHA for the desired duration.
- Wash the cells with HBSS or a similar buffer.
- \circ Load the cells with the iron probe (e.g., 1 μ M FeRhoNox-1) in HBSS for 30-60 minutes at 37°C, according to the manufacturer's instructions.
- Wash away the excess probe.
- Immediately acquire images using a fluorescence microscope or analyze by flow cytometry.
- Quantify the mean fluorescence intensity to determine the relative level of intracellular labile iron[11].

Conclusion and Future Directions

Dihydroartemisinin stands out as a potent inducer of ferroptosis in a wide range of cancer types. Its ability to concurrently increase the labile iron pool via ferritinophagy and dismantle the primary antioxidant GPX4 defense system makes it a highly effective agent for triggering this specific form of cell death[10][12][14]. The modulation of key signaling pathways, including AMPK/mTOR and the UPR, further highlights the complexity of its mechanism of action[10][15].

For drug development professionals, DHA presents a compelling scaffold. Future research should focus on:

- Combination Therapies: Investigating the synergistic effects of DHA with other ferroptosis inducers (e.g., sorafenib) or conventional chemotherapies and immunotherapies[3][6][20].
- Biomarker Identification: Identifying predictive biomarkers to stratify patient populations that would most benefit from DHA-based therapies.
- Drug Delivery Systems: Developing advanced drug delivery systems to improve the bioavailability and tumor-specific targeting of DHA, thereby maximizing its therapeutic index[20].

By continuing to unravel the intricate molecular details of DHA-induced ferroptosis, the scientific community can pave the way for its successful clinical translation as a novel



anticancer therapeutic.

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